molecular formula C27H29FN2O3 B4965692 1-(2-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

1-(2-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

Cat. No. B4965692
M. Wt: 448.5 g/mol
InChI Key: JSZRWVQAFQQVND-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, also known as FM-BPP, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of monoamine oxidase (MAO) activity, the reduction of oxidative stress, and the modulation of cytokine levels. In addition, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, this compound is also relatively unstable and has a short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide. One area of interest is the development of more stable analogs of this compound that can be used in a wider range of experiments. Another area of interest is the investigation of this compound's potential therapeutic applications in other fields, such as cardiology and gastroenterology. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-(2-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide involves the reaction of 1-(2-fluoro-4-methoxybenzyl)piperidine-4-carboxylic acid with 3'-methoxy-2-biphenylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then converted to this compound through the addition of N-methylmorpholine (NMM) and N,N'-diisopropylcarbodiimide (DIC). The overall yield of the synthesis method is approximately 45%.

Scientific Research Applications

1-(2-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In psychiatry, this compound has been investigated as a potential treatment for depression and anxiety disorders. In oncology, this compound has been studied for its anti-tumor properties.

properties

IUPAC Name

1-[(2-fluoro-4-methoxyphenyl)methyl]-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O3/c1-32-22-7-5-6-20(16-22)24-8-3-4-9-26(24)29-27(31)19-12-14-30(15-13-19)18-21-10-11-23(33-2)17-25(21)28/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZRWVQAFQQVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC(=CC=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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